Creoside III Creoside III Creoside III is a natural product found in Rhodiola crenulata with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC18018471
InChI: InChI=1S/C18H24O9/c1-10(9-26-17(24)11-2-4-12(20)5-3-11)6-7-25-18-16(23)15(22)14(21)13(8-19)27-18/h2-6,13-16,18-23H,7-9H2,1H3/b10-6+/t13-,14-,15+,16-,18-/m1/s1
SMILES:
Molecular Formula: C18H24O9
Molecular Weight: 384.4 g/mol

Creoside III

CAS No.:

Cat. No.: VC18018471

Molecular Formula: C18H24O9

Molecular Weight: 384.4 g/mol

* For research use only. Not for human or veterinary use.

Creoside III -

Specification

Molecular Formula C18H24O9
Molecular Weight 384.4 g/mol
IUPAC Name [(E)-2-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-2-enyl] 4-hydroxybenzoate
Standard InChI InChI=1S/C18H24O9/c1-10(9-26-17(24)11-2-4-12(20)5-3-11)6-7-25-18-16(23)15(22)14(21)13(8-19)27-18/h2-6,13-16,18-23H,7-9H2,1H3/b10-6+/t13-,14-,15+,16-,18-/m1/s1
Standard InChI Key SJZVWMQXLNGSLZ-HEFLOINYSA-N
Isomeric SMILES C/C(=C\CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/COC(=O)C2=CC=C(C=C2)O
Canonical SMILES CC(=CCOC1C(C(C(C(O1)CO)O)O)O)COC(=O)C2=CC=C(C=C2)O

Introduction

Structural Characteristics of Creoside III

Molecular Architecture

Creoside III (C₁₈H₂₄O₉) is classified under lipids and lipid-like molecules, specifically as a fatty acyl glycoside of mono- and disaccharides . Its IUPAC name, [(E)-2-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-2-enyl] 4-hydroxybenzoate, reflects its stereochemical complexity . The compound features:

  • A glucopyranosyl unit linked via an ether bond to an (E)-2-methylbut-2-enyl chain.

  • A p-hydroxybenzoate ester group at the terminal position .

The isomeric SMILES notation (C/C(=C\CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/COC(=O)C2=CC=C(C=C2)O) confirms the (E)-configuration of the double bond and the β-anomeric configuration of the glucose moiety .

Table 1: Key Physicochemical Properties of Creoside III

PropertyValue
Molecular Weight384.40 g/mol
Exact Mass384.14203234 g/mol
Topological Polar Surface Area146.00 Ų
XLogP0.10
Rotatable Bonds7
H-Bond Donors/Acceptors5/9

Spectroscopic Validation

The structure of Creoside III was elucidated through:

  • IR Spectroscopy: Peaks at 3450 cm⁻¹ (hydroxyl), 1686 cm⁻¹ (ester C=O), and 1655 cm⁻¹ (olefin) confirmed functional groups .

  • NMR Analysis: Key signals included a vinyl methyl (δ 1.76 ppm), allylic methylenes (δ 4.16–4.69 ppm), and aromatic protons from the p-hydroxybenzoate group (δ 6.83–7.89 ppm) . HMBC correlations linked the glucosyl unit to the aglycone, validating the glycosidic linkage .

Biosynthesis and Natural Sources

Isolation from Rhodiola Species

Creoside III was first isolated from the roots of Rhodiola sachalinensis using a multi-step extraction and purification protocol :

  • Extraction: Methanol extraction of dried roots.

  • Partitioning: Ethyl acetate and n-butanol fractionation.

  • Chromatography: Sequential normal-phase, reversed-phase, and HPLC purification yielded Creoside III at 0.0002% w/w .

Biogenetic Pathway

The compound likely originates from:

  • Shikimate Pathway: Generation of the p-hydroxybenzoate moiety via phenylpropanoid metabolism.

  • Glycosylation: UDP-glucose-dependent transfer of the glucosyl unit to the (E)-2-methylbut-2-enol aglycone .

Pharmacological Properties

ADMET Profile

Predictive modeling using admetSAR 2.0 revealed critical pharmacokinetic parameters :

Table 2: Predicted ADMET Properties of Creoside III

ParameterPredictionProbability (%)
Human Intestinal AbsorptionModerate59.43
Blood-Brain Barrier PenetrationUnlikely50.00
Mitochondrial LocalizationLikely77.92
CYP3A4 SubstrateYes55.49
P-glycoprotein InhibitionNo77.75

Analytical and Synthetic Approaches

Detection Methods

  • HPLC: Reverse-phase C18 columns with UV detection at 254 nm enable quantification in plant extracts .

  • Mass Spectrometry: Positive-ion FAB-MS shows a quasimolecular ion at m/z 407 [M+Na]⁺ .

Synthetic Challenges

Total synthesis is complicated by:

  • Stereoselective formation of the (E)-configured double bond.

  • Regioselective glycosylation at the C-4 hydroxyl of the aglycone.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator